molecular formula C16H13ClFNO4 B2840611 4-((1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795363-11-9

4-((1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2840611
CAS RN: 1795363-11-9
M. Wt: 337.73
InChI Key: ASCVTIWRTKHRKY-UHFFFAOYSA-N
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Description

4-((1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a chemical compound with various scientific research applications. It is commonly known as CFTR modulator due to its ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Scientific Research Applications

Synthesis and Characterization

Azetidinone derivatives, like 4-((1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, have been synthesized and characterized in various studies. For example, Chopde, Meshram, and Pagadala (2012) synthesized azetidinones analogues and confirmed their structures using spectroscopic techniques (IR and 1H-NMR) and elemental analysis (Chopde, Meshram, & Pagadala, 2012).

Antimicrobial Activity

Several studies have evaluated the antimicrobial activities of azetidinone derivatives. Mistry and Desai (2005) prepared azetidinone compounds using both conventional and microwave methods and tested them for antibacterial activity against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2005). Similarly, Mistry, Desai, and Desai (2016) synthesized azetidin-2-one derivatives and evaluated their in vitro antimicrobial activity, finding that many compounds exhibited excellent to good antibacterial activity (Mistry, Desai, & Desai, 2016).

Anticancer Activity

Research by Hammam et al. (2005) demonstrated that certain fluoro-substituted benzo[b]pyran derivatives, related to the compound , showed anticancer activity against human cancer cell lines, including lung, breast, and CNS cancer, at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Synthesis Techniques

Innovative synthesis techniques for compounds like 4-((1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one have also been explored. For instance, the synthesis of pyrazole imines and azetidinone compounds using both conventional and microwave techniques was investigated by Mistry and Desai (2005), highlighting the efficiency of these methods (Mistry & Desai, 2005).

properties

IUPAC Name

4-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO4/c1-9-4-11(6-15(20)22-9)23-12-7-19(8-12)16(21)13-3-2-10(18)5-14(13)17/h2-6,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCVTIWRTKHRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

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